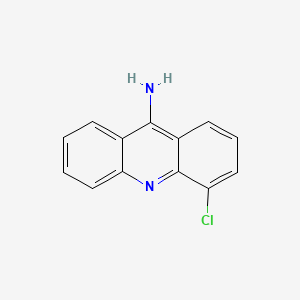
Acridine, 9-amino-4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-amino-4-chloro- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
准备方法
The synthesis of acridine, 9-amino-4-chloro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization to yield acridone derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Acridine, 9-amino-4-chloro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine ring .
科学研究应用
Acridine, 9-amino-4-chloro- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical properties . In biology, it is used as a fluorescent dye for the visualization of biomolecules . In medicine, acridine derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities . Industrial applications include the use of acridine derivatives as dyes and fluorescent materials for laser technologies .
作用机制
The mechanism of action of acridine, 9-amino-4-chloro- involves its ability to intercalate into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix . The compound’s ability to interact with DNA and related enzymes is responsible for its various biological activities, including its anticancer and antimicrobial effects .
相似化合物的比较
Acridine, 9-amino-4-chloro- is similar to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a common acridine core structure but differ in their functional groups and specific biological activities . For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique combination of the amino and chloro groups in acridine, 9-amino-4-chloro- contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
23250-40-0 |
|---|---|
分子式 |
C13H9ClN2 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
4-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H2,15,16) |
InChI 键 |
NSXDSAVBBBKTAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















